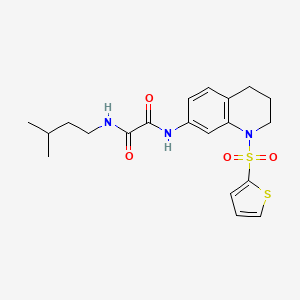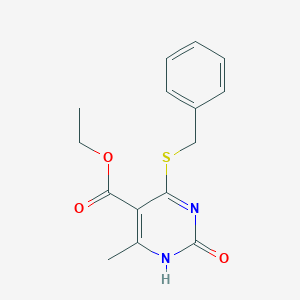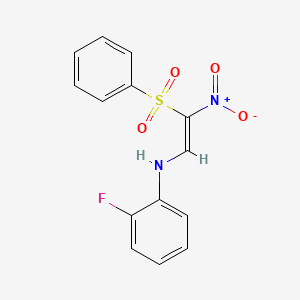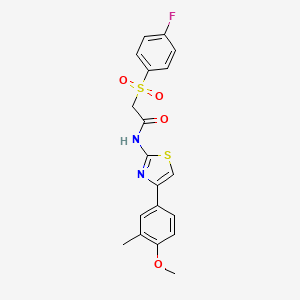![molecular formula C17H17N3O3S B2962647 (E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide CAS No. 1385619-29-3](/img/structure/B2962647.png)
(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPES is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Crystal Structure and Antitumor Activity
Pyridinesulfonamide derivatives, including compounds structurally related to (E)-N-[3-(3-Cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide, have been synthesized and studied for their crystal structure and antitumor activities. These compounds have shown to inhibit the activity of PI3Kα kinase, which plays a crucial role in cancer cell growth and survival, with notable IC50 values indicating potential anticancer properties. The studies involve detailed analysis using X-ray crystallography, electronic circular dichroism (ECD), and molecular docking to understand their binding modes and stereochemical configurations (Zhou et al., 2015).
Photophysicochemical Properties
Investigations into the photophysicochemical properties of zinc(II) phthalocyanine compounds with benzenesulfonamide derivatives, including analogs of this compound, have demonstrated their potential applications in photocatalysis and photodynamic therapy. These studies reveal how substituents can affect photophysical and photochemical properties, offering insights into designing better photosensitizing agents for various applications (Öncül et al., 2021).
Antimicrobial Activity and Molecular Docking
The synthesis of novel benzenesulfonamide derivatives and their evaluation for antimicrobial activity highlight the potential use of these compounds in developing new antimicrobial agents. Molecular docking studies provide a deeper understanding of the interactions between these compounds and bacterial proteins, guiding the design of more effective antimicrobial drugs (Elangovan et al., 2021).
Transfer Hydrogenation Catalysis
Research into the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones offers significant advancements in green chemistry. These catalysts demonstrate high activity under air and without the need for basic additives, pointing to their utility in sustainable organic synthesis processes (Ruff et al., 2016).
Hydrogen Bonding and Molecular Packing
A systematic study on the hydrogen bonding and molecular packing in pyridinesulfonamides and sulfonic acids, including compounds similar to this compound, provides valuable information for polymorph screening and the development of pharmaceuticals. Understanding these structural aspects aids in the prediction of solubility, stability, and bioavailability of potential drug candidates (Akiri et al., 2012).
Propriétés
IUPAC Name |
(E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-11-4-5-13-23-16-9-6-12-19-17(16)20-24(21,22)14-10-15-7-2-1-3-8-15/h1-3,6-10,12,14H,4-5,13H2,(H,19,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILSLFIWJDMSD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)
![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2962585.png)

